molecular formula C9H11NO3 B13463371 4-Amino-5-methoxy-2-methylbenzoic acid

4-Amino-5-methoxy-2-methylbenzoic acid

Cat. No.: B13463371
M. Wt: 181.19 g/mol
InChI Key: JUHWENDHWLZJDN-UHFFFAOYSA-N
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Description

4-Amino-5-methoxy-2-methylbenzoic acid is a benzoic acid derivative with a unique substitution pattern: an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 5, and a methyl group (-CH₃) at position 2. This combination of substituents confers distinct electronic, steric, and solubility properties, making it a compound of interest in pharmaceutical and materials chemistry. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The methyl group enhances lipophilicity, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, respectively.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-5-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

JUHWENDHWLZJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-methoxy-2-methylbenzoic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 5-nitro-2-methoxybenzoic acid using a palladium catalyst under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-methoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carboxylic acid group can participate in ionic interactions with positively charged sites on proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-amino-5-methoxy-2-methylbenzoic acid, differing in substituent type, position, or functional groups. These differences significantly influence their chemical behavior and applications.

4-Amino-2-fluoro-5-methoxybenzoic Acid

  • Formula: C₈H₈FNO₃
  • Key Differences : Fluorine replaces the methyl group at position 2.
  • Impact :
    • Electronic Effects : Fluorine’s electronegativity increases electron withdrawal, altering acidity (pKa) and reactivity in electrophilic substitution.
    • Biological Activity : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability in drug design .
  • Applications: Potential use in medicinal chemistry for targeting enzymes or receptors sensitive to halogen interactions.

4-Amino-5-chloro-2-methoxybenzoic Acid

  • Formula: C₈H₈ClNO₃
  • Key Differences : Chlorine at position 5 and methoxy at position 2 (vs. methoxy at 5 and methyl at 2 in the target compound).
  • Impact :
    • Reactivity : Chlorine’s polarizability facilitates nucleophilic aromatic substitution, enabling derivatization.
    • Physical Properties : Higher melting point due to increased molecular symmetry and halogen interactions .
  • Applications : Intermediate in synthesizing agrochemicals or antibiotics where halogenation is critical.

2-Amino-4-(methoxycarbonyl)benzoic Acid

  • Source: Novel synthesis method avoiding harsh oxidants .
  • Key Differences: Methoxycarbonyl (-COOCH₃) at position 4 and amino at position 2.
  • Impact :
    • Solubility : The ester group reduces water solubility compared to carboxylic acids.
    • Synthetic Utility : The methoxycarbonyl group acts as a protecting group for carboxylic acids, enabling selective reactions .

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

  • Formula: C₁₀H₁₂NO₅
  • Key Differences : Hydroxy (-OH) at position 5 and methyl ester at position 1.
  • Impact :
    • Hydrogen Bonding : The hydroxy group enhances crystalline packing, increasing melting point.
    • Stability : The ester group is prone to hydrolysis under acidic/basic conditions .

Comparative Data Table

Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications
This compound 4-NH₂, 5-OCH₃, 2-CH₃ C₉H₁₁NO₃ Not reported Pharma intermediates, materials
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 5-OCH₃, 2-F C₈H₈FNO₃ Not reported Drug design
4-Amino-5-chloro-2-methoxybenzoic acid 4-NH₂, 5-Cl, 2-OCH₃ C₈H₈ClNO₃ Not reported Agrochemical intermediates
2-Amino-4-(methoxycarbonyl)benzoic acid 2-NH₂, 4-COOCH₃ C₉H₉NO₄ Not reported Synthetic intermediate

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis may require regioselective methylation and methoxylation, contrasting with ’s method for 2-amino-4-(methoxycarbonyl)benzoic acid, which avoids oxidative steps .
  • Industrial Scalability : highlights a scalable route for a related compound, suggesting similar strategies (e.g., catalytic hydrogenation, ester hydrolysis) could apply to the target compound .

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